2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile
Overview
Description
2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile is a chemical compound with the molecular formula C7H5FN2O. It is characterized by the presence of a fluoropyridine moiety linked to an acetonitrile group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile typically involves the reaction of 6-fluoropyridine-3-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or their derivatives.
Reduction: Primary amines.
Scientific Research Applications
2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile
- 2-[(6-Bromopyridin-3-yl)oxy]acetonitrile
- 2-[(6-Iodopyridin-3-yl)oxy]acetonitrile
Uniqueness
2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and metabolic resistance compared to its chloro, bromo, and iodo analogs. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)oxyacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQUYDTVGIBQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.